

# Spectroscopic Profile of 3-Phenyl-2-thioxoimidazolidin-4-one: A Technical Guide

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## Compound of Interest

Compound Name: 3-Phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B189171

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Phenyl-2-thioxoimidazolidin-4-one**. The information presented herein is essential for the identification, characterization, and quality control of this heterocyclic molecule, which holds potential in various drug discovery and development programs. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Phenyl-2-thioxoimidazolidin-4-one**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.50	m	5H	Phenyl-H
~4.20	s	2H	CH <sub>2</sub> (Position 5)
~8.50	br s	1H	NH (Position 1)

Note: The chemical shifts for the phenyl group protons are approximate and may appear as a complex multiplet. The NH proton is expected to be a broad singlet and its chemical shift can be concentration-dependent.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~180	C=S (Position 2)
~170	C=O (Position 4)
~135	Phenyl C (quaternary)
~129	Phenyl CH (para)
~128	Phenyl CH (ortho/meta)
~125	Phenyl CH (ortho/meta)
~50	CH <sub>2</sub> (Position 5)

Note: The assignments are based on typical chemical shift ranges for similar functional groups.

Table 3: IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3200	Medium	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~1740	Strong	C=O Stretch (Amide)
~1590, ~1490	Medium	C=C Stretch (Aromatic)
~1350	Strong	C=S Stretch
~750, ~690	Strong	C-H Bend (Aromatic, mono-substituted)

Table 4: Mass Spectrometry Data

m/z	Interpretation
192	[M] <sup>+</sup> (Molecular Ion)
135	[M - C <sub>3</sub> H <sub>3</sub> NO] <sup>+</sup>

Data obtained from PubChem CID 700731.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **3-Phenyl-2-thioxoimidazolidin-4-one** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm).

Instrumentation and Acquisition:

- Spectrometer: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- <sup>1</sup>H NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Spectral Width: 20 ppm
  - Temperature: 298 K
- <sup>13</sup>C NMR:
  - Pulse Program: zgpg30
  - Number of Scans: 1024

- Spectral Width: 240 ppm
- Temperature: 298 K

## Fourier-Transform Infrared (FT-IR) Spectroscopy

**Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

**Instrumentation and Acquisition:**

- Spectrometer: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.
- Parameters:
  - Scan Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16
  - A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

**Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

**Instrumentation and Acquisition:**

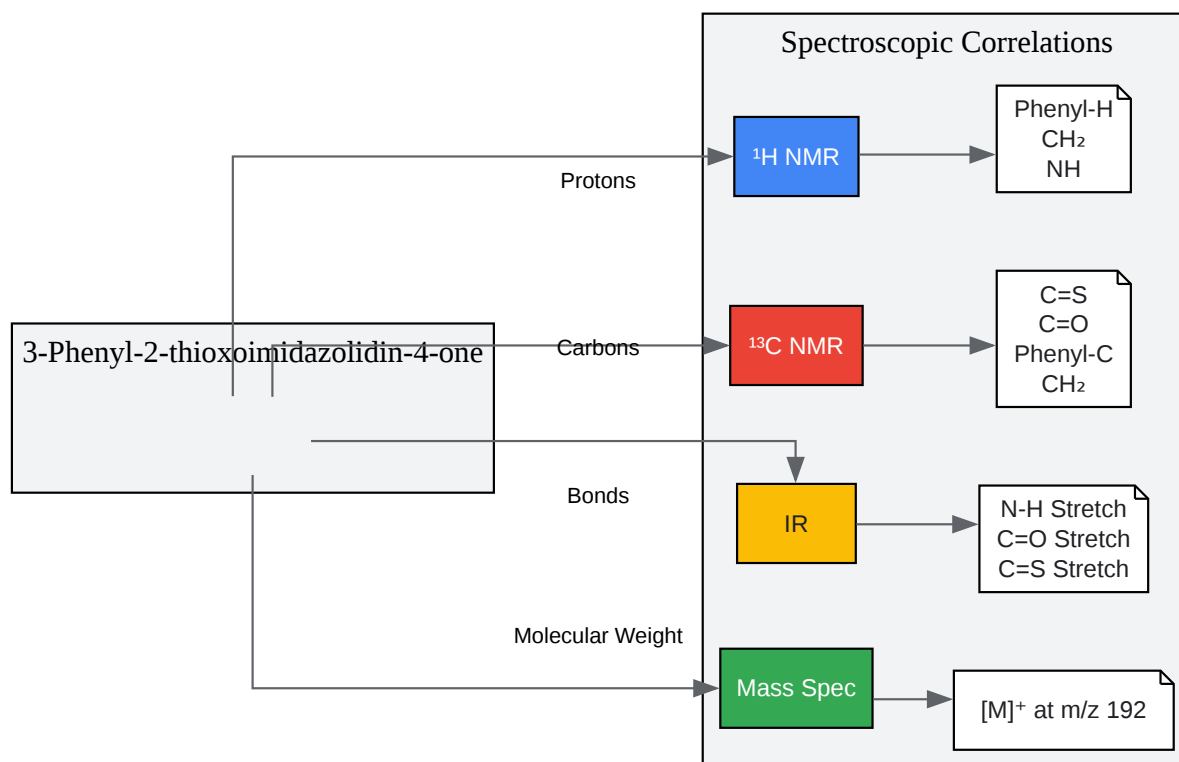
- Spectrometer: A mass spectrometer with an electron ionization (EI) source.
- Parameters:
  - Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV
- Mass Range: m/z 50-500
- The sample is introduced via a direct insertion probe or through a gas chromatograph.

## Visualizations

### Chemical Structure and Spectroscopic Correlation

The following diagram illustrates the chemical structure of **3-Phenyl-2-thioxoimidazolidin-4-one**, highlighting the key atomic environments relevant to the spectroscopic data.

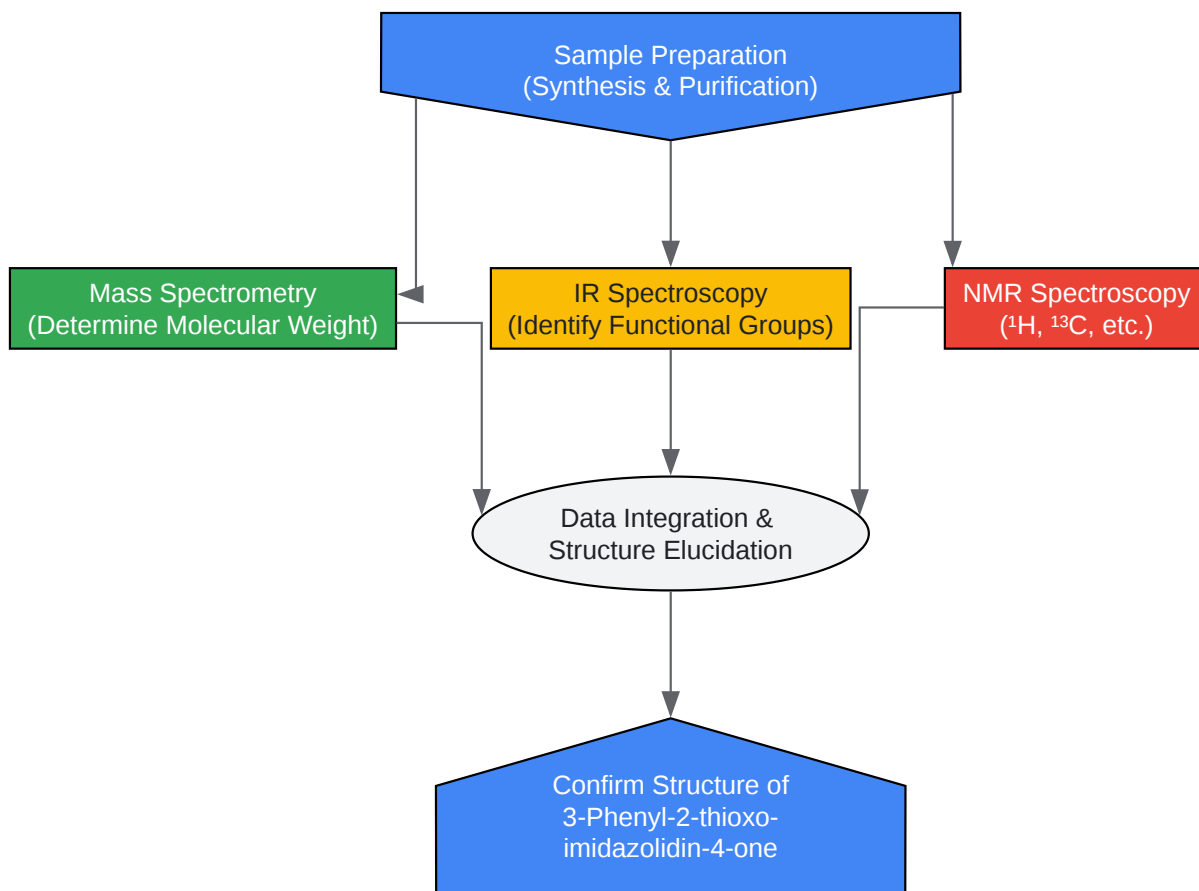


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Spectroscopic correlations for **3-Phenyl-2-thioxoimidazolidin-4-one**.

## General Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a novel compound like **3-Phenyl-2-thioxoimidazolidin-4-one** is depicted below.



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## References

- 1. Phenylthiohydantoin | C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>OS | CID 700731 - PubChem [pubchem.ncbi.nlm.nih.gov]
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